

Tnik-IN-6: A Comparative Analysis of Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tnik-IN-6

Cat. No.: B12382290

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor **Tnik-IN-6** with other known inhibitors of Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **Tnik-IN-6**'s specificity, supported by available experimental data and methodologies.

Introduction to Tnik-IN-6

Tnik-IN-6 is a potent inhibitor of TNIK, a serine/threonine kinase implicated in various cellular processes, including cell proliferation, cytoskeletal organization, and signal transduction.^{[1][2]} As a key component of the Wnt signaling pathway, TNIK represents a promising therapeutic target for various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.^{[3][4]} **Tnik-IN-6**, also identified as compound 9, belongs to a series of 4-phenyl-2-phenylaminopyridine based inhibitors.^{[6][7]}

Comparative Kinase Specificity

The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its specificity. An ideal inhibitor will potently target the intended kinase with minimal off-target effects. The following tables summarize the available quantitative data on the specificity of **Tnik-IN-6** and other notable TNIK inhibitors.

While a comprehensive kinase panel screening for **Tnik-IN-6** is not publicly available, a closely related analog from the same chemical series, compound 3, has been shown to be highly selective for TNIK and MAP4K4, a kinase that shares 90% sequence identity with TNIK in its kinase domain.^[6] This suggests a potentially high degree of selectivity for **Tnik-IN-6**.

| Inhibitor | Target Kinase | IC50 / Ki | Notes |
|------------------------|---------------|---|--|
| Tnik-IN-6 (Compound 9) | TNIK | IC50: 0.93 μ M ^{[1][2]} / 8 nM ^{[7][8]} | A related analog is highly selective for TNIK and MAP4K4. ^[6] |
| NCB-0846 | TNIK | IC50: 21 nM ^{[9][10]} | Orally active Wnt inhibitor. ^{[9][10]} |
| KY-05009 | TNIK | Ki: 100 nM ^{[11][12]} | ATP-competitive inhibitor. ^{[11][12]} |
| Mebendazole | TNIK | Kd: \sim 1.0 μ M | An approved anti-parasitic drug repurposed as a TNIK inhibitor. |

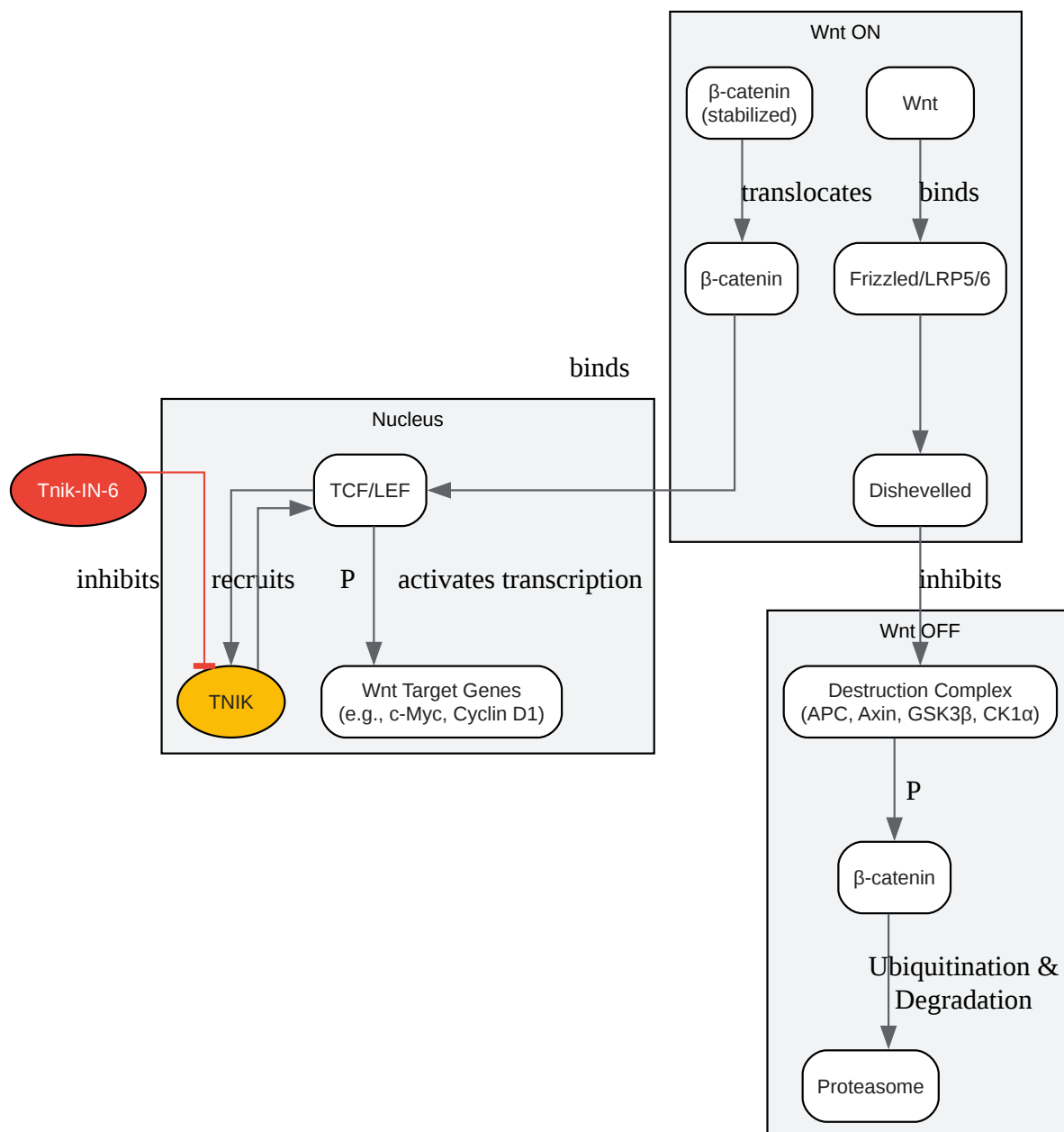
Table 1: Potency of Various Inhibitors Against TNIK. This table highlights the inhibitory concentration of **Tnik-IN-6** and its counterparts against their primary target, TNIK.

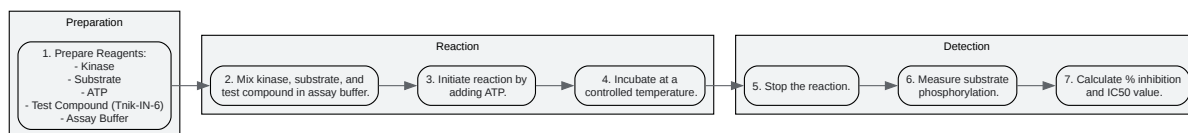
| Inhibitor | Off-Target Kinases with >80% Inhibition at 100 nM |
|-------------|--|
| NCB-0846 | FLT3, JAK3, PDGFR α , TrkA, Cdk2/CycA2, HGK ^{[3][9][10][13]} |
| KY-05009 | MLK1 (IC50: 18 nM) ^{[14][15]} |
| Mebendazole | ABL1, MAPK1/ERK2, MAPK14 (p38 α) (IC50: 104 nM) |

Table 2: Off-Target Effects of Comparative Kinase Inhibitors. This table outlines the known off-target kinases for several TNIK inhibitors, providing a glimpse into their broader selectivity profiles. Data for **Tnik-IN-6** is not currently available in a similar format.

Signaling Pathway Context

TNIK is a central node in the canonical Wnt signaling pathway. In the "off" state, β -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, and recruits co-activators, including TNK1. TNK1 then phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]

- 14. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF- β 1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF- β 1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Tnik-IN-6: A Comparative Analysis of Kinase Inhibitor Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382290#tnik-in-6-specificity-compared-to-other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com